

3-(4-Fluorophenyl)piperazin-2-one chemical structure and properties

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)piperazin-2-one

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An In-Depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of **3-(4-fluorophenyl)piperazin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic routes, and potential pharmacological relevance, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is recognized in medicinal chemistry as a "privileged structure."^[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutics.^[2] The strategic placement of heteroatoms in the piperazin-2-one ring allows for specific peptidomimetic properties, making it a valuable component in designing molecules that can modulate complex biological pathways.^[1] The introduction of a 4-fluorophenyl group at the 3-position further enhances its potential, as fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic profiles.^[3]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is foundational to all further research and development.

Key Identifiers:

- IUPAC Name: **3-(4-fluorophenyl)piperazin-2-one**
- CAS Number: 85606-96-8[4][5]
- Molecular Formula: C₁₀H₁₁FN₂O[4]
- InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N[4]
- Canonical SMILES: C1C(NC(=O)N1)C2=CC=C(C=C2)F[4]

Caption: Chemical structure of **3-(4-Fluorophenyl)piperazin-2-one**.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in biological systems and its suitability for formulation. While extensive experimental data for this specific molecule is not widely published, we can consolidate known and computed values.

Property	Value	Source
Molecular Weight	194.20 g/mol (calculated: 194.0855)	[4]
Physical State	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in DMSO (predicted for related structures)	[6]
LogP	0.75 (Predicted)	-

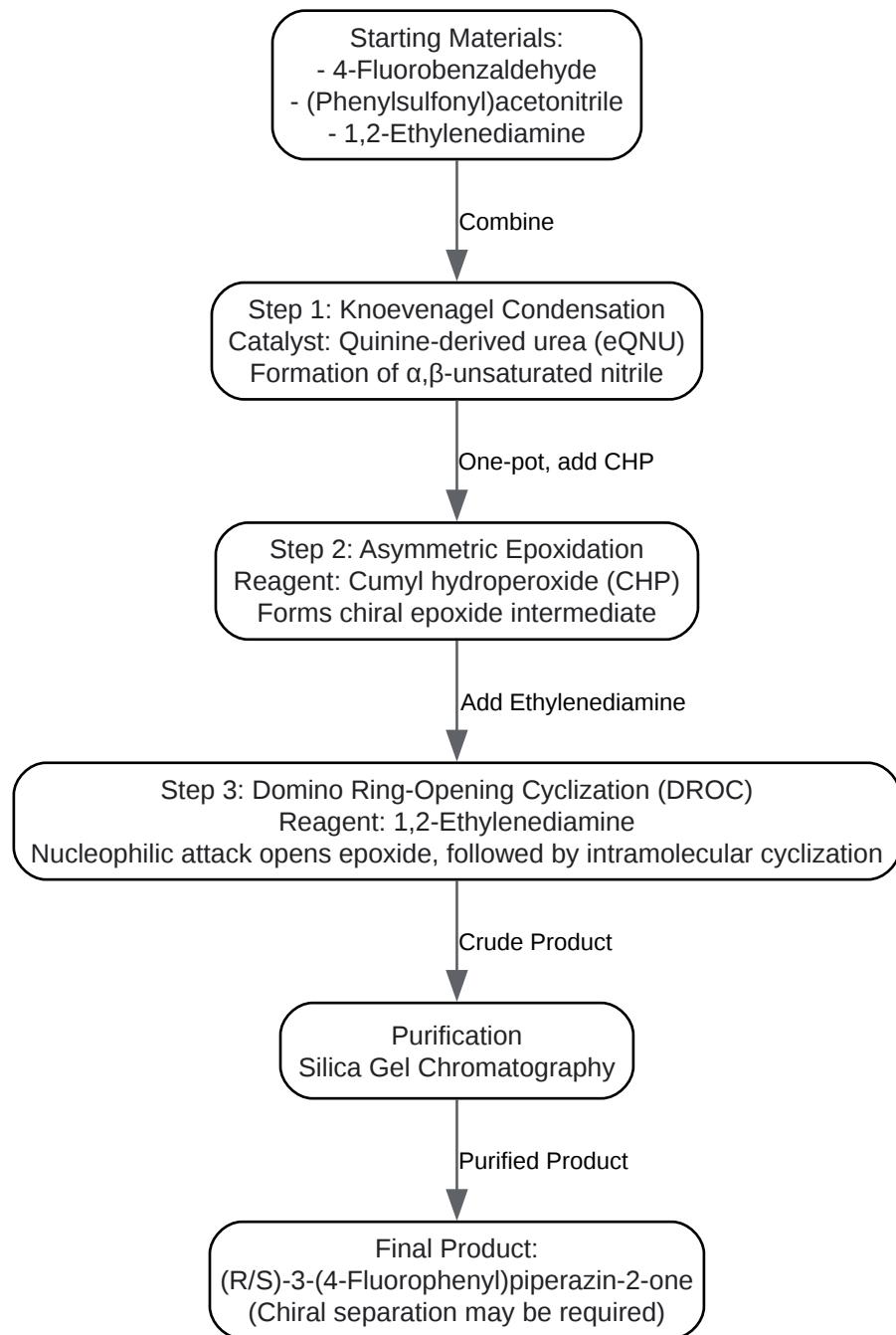
Spectroscopic Profile (Anticipated): While specific spectra are not available, a compound with this structure would be expected to exhibit characteristic signals:

- ^1H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring (with splitting patterns influenced by fluorine coupling), distinct signals for the non-equivalent methylene protons of the piperazine ring, and signals for the two N-H protons.[7]
- ^{13}C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperazine ring.[7]
- IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O (amide) stretching, C-N stretching, and aromatic C-H and C=C vibrations.[8]
- Mass Spectrometry: A molecular ion peak $[\text{M}+\text{H}]^+$ at approximately m/z 195.09, confirming the molecular weight.[9]

Synthesis of 3-Aryl Piperazin-2-ones

The synthesis of C3-substituted piperazin-2-ones is a critical process for accessing this class of compounds for further study. One-pot methodologies are highly valued for their efficiency and ability to rapidly generate structural diversity.[10]

A plausible and efficient approach is the asymmetric catalytic synthesis via a domino ring-opening cyclization (DROC) process. This method offers excellent stereocontrol, which is crucial for pharmacological applications.[10]



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Caption: One-pot asymmetric synthesis workflow for 3-aryl piperazin-2-ones.

Experimental Protocol: Asymmetric Synthesis (Representative)

This protocol is adapted from established methodologies for similar structures and serves as a robust starting point for laboratory synthesis.[10]

- Knoevenagel Reaction: To a solution of 4-fluorobenzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add the quinine-derived urea catalyst (eQNU, 10 mol%). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
- Epoxidation: Dilute the reaction mixture with toluene to a final concentration of 0.02 M. Cool the solution to -20°C. Add cumyl hydroperoxide (CHP, 1.1 mmol) dropwise and stir at this temperature for 12-16 hours.
- Domino Ring-Opening Cyclization (DROC): Warm the reaction mixture to 25°C. Add 1,2-ethylenediamine (1.2 mmol) and triethylamine (Et₃N, 2.0 mmol). Stir at 25°C for 24 hours.
- Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired **3-(4-fluorophenyl)piperazin-2-one**.

Causality Behind Choices:

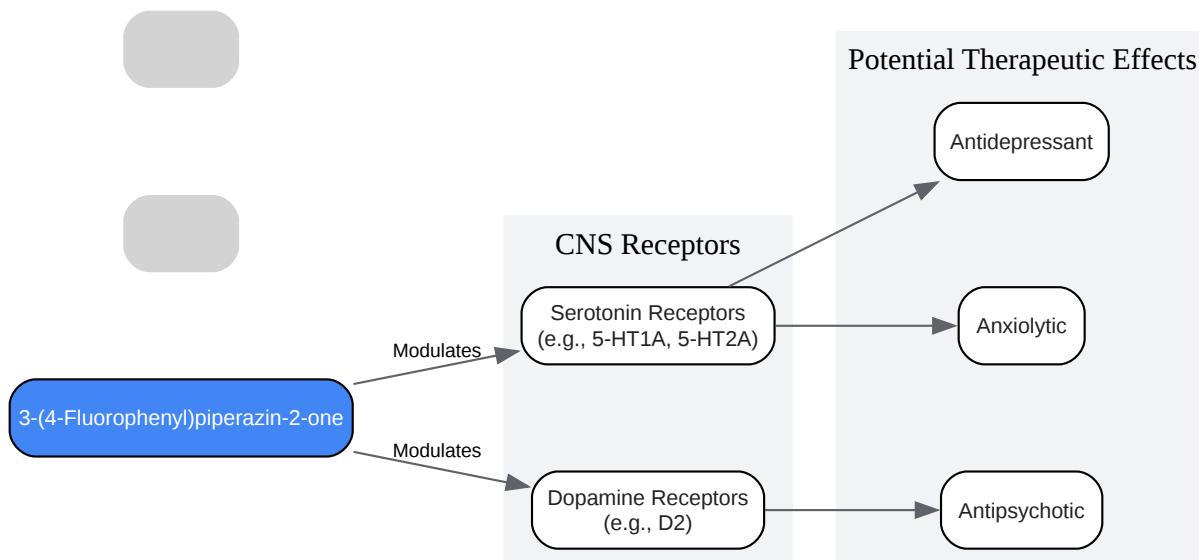
- Catalyst Choice: The quinine-derived urea catalyst is selected for its proven ability to induce high enantioselectivity in the epoxidation step, which is critical for producing a single enantiomer of the final product.[10]
- One-Pot Approach: Performing the steps sequentially in a single vessel minimizes handling losses, reduces solvent waste, and improves overall efficiency, making it ideal for both discovery and scale-up efforts.[10]
- DROC Strategy: The domino reaction is an elegant and atom-economical way to construct the heterocyclic ring. The nucleophilic amine first opens the epoxide, and the second amine then undergoes an intramolecular cyclization to form the stable piperazin-2-one ring.[10]

Potential Applications & Pharmacological Profile

While direct pharmacological data on **3-(4-fluorophenyl)piperazin-2-one** is limited, the well-documented activities of its constituent pharmacophores provide a strong basis for predicting its biological potential. Piperazine derivatives are a cornerstone of neuropharmacology, with many approved drugs targeting central nervous system (CNS) disorders.[11]

Potential CNS Activity: Many compounds containing the 1-(4-fluorophenyl)piperazine moiety exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests that **3-(4-fluorophenyl)piperazin-2-one** could act as a modulator of these key neurotransmitter systems.

- **Antidepressant & Anxiolytic Potential:** Interaction with serotonin receptors, particularly 5-HT_{1A}, is a common mechanism for antidepressant and anxiolytic drugs.[3][14]
- **Antipsychotic Potential:** Modulation of dopamine D₂ receptors is a hallmark of many antipsychotic medications.[12]



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Caption: Potential mechanism of action via modulation of CNS receptors.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **3-(4-fluorophenyl)piperazin-2-one** is not readily available. Therefore, precautions must be based on data from structurally related compounds, such as 1-(4-fluorophenyl)piperazine and other piperazine derivatives.[15][16]

Hazard Profile (Anticipated):

- Acute Toxicity: May be harmful if swallowed.[17]
- Skin Corrosion/Irritation: May cause skin irritation.[15][17]
- Eye Damage/Irritation: May cause serious eye irritation.[15][17]
- Respiratory Irritation: May cause respiratory tract irritation.[17]

Recommended Handling Procedures:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17]
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

3-(4-Fluorophenyl)piperazin-2-one is a compelling molecule that merges a privileged heterocyclic scaffold with a key pharmacophoric group. Its structural features strongly suggest

potential for development as a CNS-active agent. The synthetic pathways to access this and related compounds are efficient and amenable to creating diverse libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge for researchers to handle, synthesize, and explore the therapeutic potential of this promising chemical entity.

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